Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound characterized by a 2-oxabicyclo[2.2.2]octane core, an ethyl carboxylate group at position 4, an iodomethyl substituent at position 1, and a 4-(trifluoromethyl)phenyl group at position 2. This structure combines a rigid bicyclic framework with functional groups that modulate electronic, steric, and pharmacokinetic properties.
Synthetic routes for analogous bicyclic compounds often involve cyclization reactions, as seen in the preparation of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, a key intermediate in the synthesis of umeclidinium bromide (a bronchodilator) .
Properties
Molecular Formula |
C18H20F3IO3 |
|---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C18H20F3IO3/c1-2-24-15(23)17-9-7-16(11-22,8-10-17)25-14(17)12-3-5-13(6-4-12)18(19,20)21/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
PYHVNAXPRHXETF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CC=C(C=C3)C(F)(F)F)CI |
Origin of Product |
United States |
Preparation Methods
Key Step: Iodocyclization Reaction
The pivotal step in the synthesis is the iodocyclization of alkenyl alcohol precursors using molecular iodine in acetonitrile. This reaction forms the bicyclic ether ring system while simultaneously introducing the iodide functionality at the 1-(iodomethyl) position.
- Reagents: Molecular iodine (I2)
- Solvent: Acetonitrile (CH3CN)
- Temperature: Ambient to mild heating
- Substrate: Cyclohexane-containing alkenyl alcohols bearing appropriate substituents for further functionalization
This iodocyclization is highly efficient and yields the 2-oxabicyclo[2.2.2]octane core with the iodide substituent in good to excellent yields.
Functional Group Transformations
Following the formation of the bicyclic iodide intermediate, further transformations can be performed:
- Conversion of the iodide to other functional groups such as sulfonyl chlorides, alcohols, carboxylic acids, or amines via nucleophilic substitution or reduction.
- Hydrolysis or transesterification to modify the ester group.
- Oxidation reactions to convert alcohol intermediates to aldehydes or carboxylic acids.
These transformations expand the chemical space accessible from the bicyclic core, enabling diverse medicinal chemistry applications.
Data Table: Summary of Key Preparation Steps and Yields
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its incorporation into polymers and other materials can impart unique properties such as increased stability and reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical features.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Effects
The target compound differs from analogs primarily in the substituent at position 3 of the bicyclo[2.2.2]octane core. Key structural analogs include:
Key Observations:
- Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilic character at the aromatic ring compared to the electron-deficient cyanophenyl (-CN) or electron-rich thiazole groups .
- Reactivity: The iodomethyl group (-CH₂I) offers a site for nucleophilic substitution (e.g., in Suzuki couplings or alkylation reactions), while the thiazole and cyanophenyl groups enable π-π stacking or hydrogen bonding with biological targets .
Stability and Physicochemical Properties
- Iodine-Containing Compounds: The target compound and its iodomethyl analogs may exhibit light sensitivity or oxidative degradation, necessitating storage in dark, inert conditions. In contrast, the aminomethyl analog is more polar and less prone to halogen-related instability .
- Thermal Stability : The rigid bicyclo[2.2.2]octane core enhances thermal stability across all analogs, with melting points likely exceeding 150°C.
Biological Activity
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound characterized by a bicyclic structure, specifically a bicyclo[2.2.2]octane framework. This compound features several notable functional groups, including an iodomethyl group and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C18H20F3IO3
- Molecular Weight : 426.25 g/mol
- Structural Features :
- Bicyclo[2.2.2]octane framework
- Iodomethyl group for nucleophilic substitution
- Trifluoromethyl group enhancing metabolic stability and lipophilicity
Synthesis Methods
This compound can be synthesized through various methods, allowing for modular variations in substituents to tailor its properties for specific applications. Common synthetic routes include:
- Diels-Alder Reactions : Utilized as a diene to form more complex bicyclic structures.
- Nucleophilic Substitution Reactions : The iodomethyl group can undergo reactions with nucleophiles, enabling further functionalization.
Pharmacological Potential
While specific biological activity data on this compound is limited, compounds with similar bicyclic structures have been explored for their pharmacological properties, particularly as modulators of G protein-coupled receptors (GPCRs). GPCRs are critical in various physiological processes, making them significant targets in drug discovery.
Related Compounds and Their Activities
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 1-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate | Bicyclo[2.2.2]octane | Bromine instead of iodine | Potential GPCR modulation |
| Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate | Bicyclo[2.2.2]octane | Different alkyl chain | Similar pharmacological potential |
| 1-(iodomethyl)-3-[4-fluorophenyl]-bicyclo[3.3.0]octane | Bicyclo[3.3.0]octane | Different bicyclic framework | Investigated for receptor interactions |
The mechanisms through which this compound may exert its biological effects could involve:
- Binding Affinity : Interaction studies could focus on its binding affinity with various biological targets, particularly GPCRs or enzymes involved in metabolic pathways.
- Metabolic Stability : The trifluoromethyl group enhances the compound's stability in metabolic processes, potentially leading to prolonged biological activity.
Study on Bicyclic Compounds
Research has shown that bicyclic compounds similar to this compound demonstrate promising activities as enzyme inhibitors and receptor modulators:
-
GPCR Modulation : A study highlighted the effectiveness of bicyclic structures in modulating GPCR activity, suggesting potential therapeutic applications in treating disorders linked to these receptors.
"Bicyclic compounds have shown significant promise in modulating GPCRs, indicating their potential as therapeutic agents."
Future Directions
Further research is necessary to elucidate the specific biological activities of this compound:
- Conducting binding affinity assays with various GPCRs.
- Exploring in vivo studies to assess pharmacodynamics and pharmacokinetics.
- Investigating the compound's potential as a lead candidate for drug development targeting metabolic disorders or other diseases involving GPCRs.
Q & A
Basic: What are the optimal synthetic routes for Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate?
The synthesis typically involves multi-step reactions, starting with the preparation of the bicyclic core via [2+2] photochemical cycloaddition. Key steps include:
- Core Formation : Use UV light (e.g., mercury lamp) to facilitate [2+2] cycloaddition of precursor alkenes, ensuring strict temperature control (0–25°C) to avoid side reactions .
- Iodomethyl Introduction : Employ nucleophilic substitution with methyl iodide or iodomethane derivatives under inert atmospheres (e.g., N₂) to preserve reactive intermediates .
- Trifluoromethylphenyl Attachment : Utilize Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid, catalyzed by Pd(PPh₃)₄, in a mixed solvent system (THF/H₂O) at 80°C .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol ensures >95% purity .
Basic: How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., bicyclic protons at δ 3.5–5.0 ppm) and confirms iodomethyl (δ ~2.1 ppm) and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) groups .
- X-ray Crystallography : Resolves bicyclo[2.2.2]octane geometry and substituent orientations, with C–I bond lengths (~2.10 Å) validating iodomethyl placement .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 469.02) .
Advanced: How are unexpected byproducts analyzed in its synthesis?
Unexpected products (e.g., regioisomers or decomposition derivatives) require:
- LC-MS/MS : To detect trace impurities (<1%) and propose structures via fragmentation patterns .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic stability of intermediates, identifying pathways leading to byproducts .
- Isolation and Crystallization : Single-crystal X-ray analysis of minor fractions resolves structural ambiguities .
Advanced: What catalytic strategies improve yield in cycloaddition steps?
Photoredox catalysis (e.g., Ru(bpy)₃²⁺) enhances [2+2] cycloaddition efficiency by generating reactive triplet states, reducing reaction time from 24h to 6h . Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) optimize trifluoromethylphenyl incorporation, achieving >85% yield with XPhos ligands .
Advanced: How is its biological activity evaluated in medicinal chemistry?
- Target Binding : Molecular docking (AutoDock Vina) screens against enzymes (e.g., kinases), with MD simulations (AMBER) assessing binding stability .
- In Vitro Assays : Cytotoxicity (MTT) and enzyme inhibition (IC₅₀) studies in cancer cell lines (e.g., HeLa) reveal EC₅₀ values <10 µM .
Advanced: What mechanistic insights explain its reactivity in substitution reactions?
The iodomethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols), while the electron-deficient trifluoromethylphenyl ring directs electrophilic aromatic substitutions. Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics (k = 0.12 min⁻¹) in iodomethyl displacement .
Basic: What stability and storage conditions are recommended?
Store at 0–6°C under argon to prevent iodomethyl degradation. Solubility in DMSO (25 mg/mL) avoids precipitation in biological assays .
Advanced: How is computational modeling applied to optimize its synthesis?
- Reaction Pathway Prediction : DFT (Gaussian 16) calculates transition states for cycloaddition, identifying steric hindrance in bicyclic formation .
- Solvent Optimization : COSMO-RS simulations screen solvent polarity, favoring THF for intermediate stabilization (ΔG‡ = 18.5 kcal/mol) .
Advanced: How are contradictions in spectroscopic data resolved?
For conflicting NMR assignments (e.g., overlapping bicyclic signals):
- 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C couplings to assign ambiguous peaks .
- Isotopic Labeling : ¹³C-labeled intermediates track carbon connectivity .
Advanced: What challenges arise in scaling up synthesis?
- Photoreactor Design : Large-scale UV setups require uniform light distribution to prevent incomplete cycloaddition .
- Purification : Flash chromatography becomes inefficient; switch to centrifugal partition chromatography (CPC) with heptane/EtOAc .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
